(1-Ethoxyvinyl)trimethylstannane: A Comprehensive Technical Guide to Synthesis, Characterization, and Application
(1-Ethoxyvinyl)trimethylstannane: A Comprehensive Technical Guide to Synthesis, Characterization, and Application
Foreword: The Strategic Value of Vinylstannanes in Modern Synthesis
In the landscape of contemporary organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the vast arsenal of reagents developed for this purpose, organostannanes hold a place of distinction due to their remarkable stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[1][2] This guide focuses on a particularly versatile member of this class: (1-Ethoxyvinyl)trimethylstannane. This reagent serves as a robust and highly effective synthetic equivalent of the acetyl anion, enabling the strategic introduction of an acetyl group onto a wide array of organic scaffolds. Its application in the Stille cross-coupling reaction, followed by a simple hydrolysis step, provides a reliable pathway to α,β-unsaturated ketones and other valuable ketone derivatives.[3][4][5]
This document provides researchers, chemists, and drug development professionals with an in-depth exploration of the synthesis, characterization, and core applications of (1-ethoxyvinyl)trimethylstannane. We will delve into the mechanistic underpinnings of its preparation and reactivity, offering not just protocols, but a clear rationale for the experimental choices, thereby empowering scientists to employ this reagent with confidence and precision.
Section 1: Synthesis of (1-Ethoxyvinyl)trimethylstannane
The preparation of (1-ethoxyvinyl)trimethylstannane hinges on the deprotonation of ethyl vinyl ether to generate a nucleophilic vinyl anion, which is subsequently trapped by an electrophilic tin species, typically trimethyltin chloride. The choice of a strong, non-nucleophilic base and carefully controlled temperature are critical to prevent polymerization and other side reactions.
Mechanistic Rationale and Key Considerations
The core of the synthesis is a transmetalation sequence. A highly reactive organolithium species, often generated in situ, is used to deprotonate the α-position of ethyl vinyl ether. The resulting vinyllithium intermediate is then quenched with trimethyltin chloride.
-
Choice of Base: A combination of a strong base like n-butyllithium (n-BuLi) with a complexing agent such as potassium tert-butoxide and tetramethylethylenediamine (TMEDA) is highly effective. This mixture, often referred to as a "superbase," enhances the kinetic basicity, allowing for rapid and efficient deprotonation at very low temperatures.
-
Temperature Control: The reaction is conducted at cryogenic temperatures (-78 °C) to maintain the stability of the highly reactive vinyllithium intermediate and to control the exothermic nature of the reactions. Allowing the mixture to warm prematurely can lead to decomposition and reduced yields.
-
Inert Atmosphere: Organometallic reagents, particularly organolithiums and the product itself, are sensitive to air and moisture.[2] The entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent quenching of intermediates and oxidation of the final product.
Detailed Experimental Protocol
This protocol is an adapted procedure based on established methods for analogous tributylstannane synthesis.[6]
Materials:
-
Potassium tert-butoxide (KOtBu)
-
Tetramethylethylenediamine (TMEDA)
-
Anhydrous Hexane
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Ethyl vinyl ether (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyltin chloride (Me₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Base: To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add potassium tert-butoxide (1.0 eq) and TMEDA (1.2 eq). Add anhydrous hexane to create a stirrable slurry.
-
Cooling and Base Formation: Cool the flask to -30 °C using a suitable cooling bath. Slowly add n-butyllithium (1.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed -25 °C. Stir the resulting mixture at -30 °C for 1.5 hours.
-
Deprotonation: Cool the reaction mixture to -78 °C (acetone/dry ice bath). In a separate flask, prepare a solution of ethyl vinyl ether (1.5 eq) in anhydrous THF. Add this solution dropwise to the reaction flask, maintaining the temperature at or below -70 °C. Stir the mixture at this temperature for 30 minutes.
-
Stannylation: Prepare a solution of trimethyltin chloride (0.7 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2 hours.
-
Workup: Slowly warm the reaction to room temperature and stir for an additional 8 hours. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with hexane. Combine the organic layers, wash sequentially with water and then brine. Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation to yield (1-ethoxyvinyl)trimethylstannane as a clear, colorless liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (1-ethoxyvinyl)trimethylstannane.
Section 2: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized (1-ethoxyvinyl)trimethylstannane. A combination of physical property measurements and spectroscopic analysis provides a complete profile of the compound.
Physical Properties
The following table summarizes key physical properties reported for the closely related tributyl analogue, which are expected to be similar for the trimethyl derivative, though boiling point will be lower.
| Property | Value (for Tributyl(1-ethoxyvinyl)stannane) | Reference(s) |
| Appearance | Clear, colorless liquid | [6][7] |
| Molecular Formula | C₁₆H₃₄OSn | [][9] |
| Molecular Weight | 361.15 g/mol | [5][][9] |
| Boiling Point | 85-86 °C @ 0.1 mmHg | [3][] |
| Density | 1.069 g/mL at 25 °C | [3][] |
| Refractive Index (n₂₀/D) | 1.476 | [] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly diagnostic.
-
Vinyl Protons: Two distinct signals are expected for the geminal vinyl protons (=CH₂), typically appearing as doublets around δ 4.0-4.5 ppm with a small coupling constant (J ≈ 2-3 Hz).
-
Ethoxy Group: A quartet (O-CH₂) around δ 3.7-3.9 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm are characteristic of the ethyl group.
-
Trimethylstannyl Group: A sharp singlet for the nine equivalent protons of the -Sn(CH₃)₃ group will appear in the upfield region, typically δ 0.1-0.3 ppm. This signal will be flanked by satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.
-
-
¹³C NMR:
-
Vinylic Carbons: The spectrum will show two signals for the double bond carbons. The α-carbon (C-Sn) is expected around δ 160-170 ppm, while the β-carbon (=CH₂) appears further upfield, around δ 85-95 ppm.
-
Ethoxy Group: Signals for the -OCH₂- and -CH₃ carbons will be observed around δ 65-70 ppm and δ 14-16 ppm, respectively.
-
Trimethylstannyl Group: A signal for the methyl carbons attached to tin will be seen at approximately δ -5 to -10 ppm.
-
-
¹¹⁹Sn NMR: Tin NMR is a powerful tool for characterizing organostannanes. For a tetracoordinate tin atom in this chemical environment, a signal is expected in the range of δ -50 to +50 ppm.[10]
Infrared (IR) Spectroscopy:
-
C=C Stretch: A moderate to strong absorption band around 1620-1640 cm⁻¹ is characteristic of the carbon-carbon double bond.
-
C-O Stretches: Strong bands in the region of 1050-1250 cm⁻¹ correspond to the C-O stretching vibrations of the ethoxy group.
-
C-H Stretches: Signals just above 3000 cm⁻¹ are due to the vinylic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the tin atom, which is a definitive feature.
-
Common fragmentation pathways include the loss of methyl or ethyl radicals from the parent ion.
Section 3: Application in Stille Cross-Coupling Reactions
The primary utility of (1-ethoxyvinyl)trimethylstannane is its role as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed process forges a new carbon-carbon bond between the vinylstannane and an organic electrophile, such as an aryl or vinyl halide or triflate.[1][11][12]
The Stille Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-electrophile bond (R-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane transfers its vinyl group to the palladium center, displacing the halide or triflate and forming a new Pd(II)-vinyl complex. The tin byproduct (Me₃SnX) is released. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex (R and the 1-ethoxyvinyl group) couple and are eliminated from the metal center, forming the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Acetyl Group Installation
The direct product of the Stille coupling is an enol ether. This intermediate is readily hydrolyzed under mild acidic conditions (e.g., dilute HCl, silica gel) to unmask the ketone, yielding the corresponding methyl ketone. This two-step sequence effectively achieves the formal coupling of an acetyl anion.[3][5]
Example Reaction Scheme: Aryl-Br + (1-Ethoxyvinyl)SnMe₃ ---[Pd(0) catalyst]---> Aryl-(1-ethoxyvinyl) ---[H₃O⁺]---> Aryl-C(O)CH₃
This strategy is widely employed in natural product synthesis and medicinal chemistry for the construction of complex molecular architectures.[3][5][]
Section 4: Safety, Handling, and Storage
Organotin compounds are known for their toxicity and require careful handling to minimize exposure and environmental impact.[9][13]
Hazard Profile
-
Toxicity: Organostannanes are toxic if swallowed, inhaled, or absorbed through the skin.[9][13] They can cause serious damage to organs through prolonged or repeated exposure.[9]
-
Irritation: The compound is a skin and serious eye irritant.[9][14]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[9][14]
Safe Handling Practices
-
Engineering Controls: Always handle (1-ethoxyvinyl)trimethylstannane in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including:
-
Handling: Avoid direct contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling.[14]
Storage and Disposal
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from oxidizing agents and moisture.[7]
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. Due to its environmental toxicity, organotin waste must be treated as hazardous.[14]
References
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Otto Chemie Pvt. Ltd. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97% 97674-02-7 India. Retrieved from [Link]
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Kwon, H. B., McKee, B. H., & Stille, J. K. (1990). Palladium-catalyzed coupling reactions of (.alpha.-ethoxyvinyl)trimethylstannane with vinyl and aryl triflates. The Journal of Organic Chemistry, 55(10), 3114–3118. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Palladium‐Catalyzed Coupling Reactions of (α‐Ethoxyvinyl)trimethylstannane with Vinyl and Aryl Triflates. Retrieved from [Link]
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PubChem. (n.d.). Stannane, tributyl(1-ethoxyethenyl)-. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Tributyl(1-ethoxyvinyl)tin. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
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Ottokemi. (n.d.). Tributyl(1-ethoxyvinyl)stannane, 97%. Retrieved from [Link]
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LookChem. (n.d.). TRIBUTYL(1-ETHOXYVINYL)TIN. Retrieved from [Link]
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Synthonix. (n.d.). Tributyl(1-ethoxyvinyl)stannane. Retrieved from [Link]
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ResearchGate. (n.d.). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane. Retrieved from [Link]
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